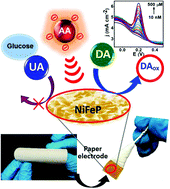Ultrasensitive and highly selective detection of dopamine by a NiFeP based flexible electrochemical sensor†‡
Chemical Communications Pub Date: 2020-06-11 DOI: 10.1039/D0CC03583A
Abstract
A ultrasensitive NiFeP based electrochemical sensor was developed for the selective electrochemical detection of dopamine to address the issue associated with neurological disorders including Parkinson's and Alzheimer's diseases. The novel sensor shows superior selectivity and sensitivity with a lowest detection limit of 0.3 nM and a wide detection range of 10 nM–500 μM and is immune to the interference of ascorbic acid at physiological pH (7.4). A novel flexible sensor was developed with NiFeP coated over Whatman filter paper, which exhibits two liner ranges of 10 nM−1 μM and 10 μM–500 μM with an ultra high sensitivity of 756 μA μM−1 cm−2 and 4.6 μA μM−1 cm−2 respectively with a wide detection range of 10 nM to 500 μM.

Recommended Literature
- [1] Selective catalytic etherification of glycerol formal and solketal with dialkyl carbonates and K2CO3†
- [2] Index: 1940
- [3] Contents list
- [4] Self-assemblies of cyclodextrin derivatives modified by ferrocene with multiple stimulus responsiveness†
- [5] Thermal behaviour of dicarboxylic ester bithiophene polymers exhibiting a high open-circuit voltage†
- [6] Relative signs of n.m.r. coupling constants in phosphines and phosphine complexes
- [7] Organic redox additive incorporated PANI hydrogel electrodes for flexible high-energy-density supercapacitors†
- [8] Inside back cover
- [9] Metabolomic anatomy of an animal model revealing homeostatic imbalances in dyslipidaemia†
- [10] Morphology, crystal structure and electronic state one-step co-tuning strategy towards developing superior perovskite electrocatalysts for water oxidation†










